molecular formula C14H16NO3P B10759799 alpha-Benzyl-aminobenzyl-phosphonic acid

alpha-Benzyl-aminobenzyl-phosphonic acid

Cat. No.: B10759799
M. Wt: 277.25 g/mol
InChI Key: SLMGIUOAZCYKPE-CQSZACIVSA-N
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Description

Alpha-Benzyl-Aminobenzyl-Phosphonic Acid is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by the presence of a phosphonic acid group attached to a benzyl and aminobenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Benzyl-Aminobenzyl-Phosphonic Acid can be synthesized through several methods. One common approach involves the hydrophosphonylation of N-benzyl imines using diethyl phosphite. This reaction is typically catalyzed by chiral thiourea, resulting in highly enantioselective products . Another method involves the three-component coupling of amines, dihalomethane, and phosphonic acid species, which proceeds stereospecifically with retention of configuration at phosphorus .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Alpha-Benzyl-Aminobenzyl-Phosphonic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphonic acid derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions are typically phosphonic acid derivatives with modified functional groups, which can be used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of Alpha-Benzyl-Aminobenzyl-Phosphonic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The compound’s phosphonic acid group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Aminobenzyl-Phosphonic Acid: Similar in structure but lacks the benzyl group.

    Beta-Benzyl-Aminobenzyl-Phosphonic Acid: Differs in the position of the benzyl group.

    Gamma-Benzyl-Aminobenzyl-Phosphonic Acid: Another positional isomer with different properties.

Uniqueness

Alpha-Benzyl-Aminobenzyl-Phosphonic Acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16NO3P

Molecular Weight

277.25 g/mol

IUPAC Name

[(R)-(benzylamino)-phenylmethyl]phosphonic acid

InChI

InChI=1S/C14H16NO3P/c16-19(17,18)14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H2,16,17,18)/t14-/m1/s1

InChI Key

SLMGIUOAZCYKPE-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

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